Butan-2-imine
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Overview
Description
Butan-2-imine is an organic compound with the molecular formula C₄H₉N It belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N) This compound is a derivative of butane, where the second carbon atom is bonded to an imine group instead of a hydrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Butan-2-imine can be synthesized through the condensation reaction of butan-2-one (methyl ethyl ketone) with ammonia or a primary amine. The reaction typically involves the removal of water (a condensation reaction) and can be catalyzed by acids to increase the reaction rate . The general reaction is as follows:
CH3CH2COCH3+NH3→CH3CH2C=NH+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as zeolites or metal oxides can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Butan-2-imine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form butan-2-one and other oxidation products.
Substitution: The imine group can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Butan-2-one and other oxidation products.
Reduction: Butan-2-amine.
Substitution: Various substituted imines and amines depending on the nucleophile used.
Scientific Research Applications
Butan-2-imine has several applications in scientific research:
Mechanism of Action
The mechanism of action of butan-2-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Butan-2-amine: A primary amine with similar reactivity but different functional group.
Butan-2-one: A ketone with a carbonyl group instead of an imine group.
Butan-2-ol: An alcohol with a hydroxyl group instead of an imine group.
Uniqueness
Butan-2-imine is unique due to its imine functional group, which imparts distinct reactivity compared to other similar compounds. Its ability to undergo condensation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
butan-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMKPGVCTLTADE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493680 |
Source
|
Record name | Butan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53626-93-0 |
Source
|
Record name | Butan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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